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Compound of Interest

2-(2-Bromoethyl)cyclopentan-1-
Compound Name:
one

Cat. No. 82877809

For Researchers, Scientists, and Drug Development Professionals
Introduction

2-(2-Bromoethyl)cyclopentan-1-one is a heterocyclic organic compound with the chemical
formula C7H11BrO. It serves as a valuable intermediate in organic synthesis, particularly in the
construction of more complex molecular architectures such as spirodihydroindenone
derivatives and precursors for bicyclic alkaloids.[1] Understanding its spectroscopic properties,
especially its Nuclear Magnetic Resonance (NMR) profile, is crucial for reaction monitoring,
quality control, and the structural elucidation of its derivatives. This guide provides a summary
of its known properties and a theoretical analysis of its expected NMR spectra.

Molecular Properties

A summary of the key physical and chemical properties of 2-(2-Bromoethyl)cyclopentan-1-
one is presented in Table 1.
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Property Value Source
CAS Number 89892-90-0

Molecular Formula C7H11BrO [2]
Molecular Weight 191.07 g/mol

SMILES ClCC(C(=0O)C1)CCBr [2]
InChi Key YVILOYLDTKXDTK- 2]

UHFFFAOYSA-N

Spectroscopic Data

As of this writing, detailed experimental NMR spectroscopic data for 2-(2-
Bromoethyl)cyclopentan-1-one is not readily available in public chemical databases.
However, based on the known chemical structure, a theoretical prediction of the 1H and 3C
NMR spectra can be made. These predictions are valuable for researchers who may be
synthesizing this compound or related structures.

Predicted *H NMR Spectrum

The *H NMR spectrum is expected to exhibit signals corresponding to the eleven protons in the
molecule, which are in seven distinct chemical environments. The predicted chemical shifts (in
ppm, relative to TMS) and multiplicities are outlined in Table 2.

Predicted Chemical Shift

Protons Predicted Multiplicity
(3, ppm)

-CH2-Br 34-36 Triplet (t)

-CH2-CH2-Br 20-23 Multiplet (m)

H-2 24-26 Multiplet (m)

H-3 (axial & equatorial) 19-22 Multiplet (m)

H-4 (axial & equatorial) 1.7-19 Multiplet (m)

H-5 (axial & equatorial) 21-24 Multiplet (m)
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Predicted *C NMR Spectrum

The 13C NMR spectrum will show seven distinct signals, corresponding to the seven carbon
atoms in the molecule. The carbonyl carbon is expected to be the most downfield signal.
Predicted chemical shifts are presented in Table 3.

Carbon Predicted Chemical Shift (6, ppm)
C=0 (C1) 215 - 220

Cc2 45 - 55

C3 25-35

C4 20-30

C5 35-45

-CHz2-CH2-Br 30-40

-CH2-Br 30-35

Experimental Protocol for NMR Spectroscopy

For the acquisition of NMR spectra of a compound like 2-(2-Bromoethyl)cyclopentan-1-one,
a standard protocol would be followed:

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent is critical to avoid

interfering signals.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for tH NMR and 75 MHz or higher for 13C NMR.

e 1H NMR Acquisition:

o Acquire a one-dimensional *H NMR spectrum.
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o Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and
a relaxation delay of 1-5 seconds.

o Process the data using Fourier transformation, followed by phase and baseline correction.

e 13C NMR Acquisition:

o Acquire a one-dimensional 3C NMR spectrum with proton decoupling to simplify the
spectrum to single lines for each carbon.

o Alarger number of scans is typically required due to the lower natural abundance of the
13C isotope.

e 2D NMR (Optional but Recommended):

o To unambiguously assign all proton and carbon signals, 2D NMR experiments such as
COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence),
and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Logical Workflow for Spectroscopic Analysis

The general workflow for the complete spectroscopic characterization of a synthetic compound
like 2-(2-Bromoethyl)cyclopentan-1-one is illustrated in the following diagram.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b2877809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2877809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Analysis

[ NMR Spectroscopy
g (1H, 13C,2D)

"
Sampl

Synthesis & Purification

{;ata Interpretation & Reporting

Mass Spectrometry

Chemical Synthesis Purification (e.g., Chromatography) > (MS)

Structure Elucidati P>| Data Archiving & Reporting

Mg Infrared Spectroscopy
>

H

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-(2-
Bromoethyl)cyclopentan-1-one. While experimental data is not currently widespread, the
theoretical predictions and general protocols outlined here offer a valuable starting point for
researchers working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 2-(2-Bromoethyl)cyclopentan-
1-one: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2877809#spectroscopic-data-of-2-2-bromoethyl-
cyclopentan-1-one-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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